1-(3,4-Dibromophenyl)thiourea

Analytical Chemistry Procurement Quality Control

Researchers investigating structure-activity relationships (SAR) in thiourea-based antimicrobials require isomerically pure building blocks to validate substitution effects. This 3,4-dibromophenyl analogue is not interchangeable with mono-brominated or other dibromo isomers. - **Key application**: Comparator in SAR studies targeting P. aeruginosa and S. aureus. - **Synthetic utility**: 97% purity grade minimizes impurity accumulation in multistep routes; bromine handles enable Suzuki/Buchwald-Hartwig cross-couplings. - **Agrochemical relevance**: Matches pharmacophore for patented herbicidal dibromophenyl thioureas (CIBA-GEIGY portfolio).

Molecular Formula C7H6Br2N2S
Molecular Weight 310.01 g/mol
Cat. No. B12999776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dibromophenyl)thiourea
Molecular FormulaC7H6Br2N2S
Molecular Weight310.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=S)N)Br)Br
InChIInChI=1S/C7H6Br2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyKZWFYSWBAOTOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dibromophenyl)thiourea: Molecular Identity & Procurement


1-(3,4-Dibromophenyl)thiourea (CAS: 1263376-37-9) is an aryl thiourea derivative with the molecular formula C₇H₆Br₂N₂S and a molecular weight of 310.01 g/mol . The compound features a thiourea functional group (–C(=S)N–) linked to a phenyl ring bearing bromine substituents at the 3- and 4-positions . As a member of the substituted thiourea class, it serves as a versatile building block in medicinal chemistry and agrochemical research, with documented commercial availability from multiple chemical suppliers at purities ranging from 95% to 98% .

1-(3,4-Dibromophenyl)thiourea: Isomer Specificity


Substitution pattern on the phenyl ring critically modulates the biological activity of thiourea derivatives. Studies demonstrate that the presence and position of halogen atoms (iodine, bromide, fluoride, chloride) on the N-phenyl substituent significantly influence antipathogenic efficacy, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains [1]. Consequently, 1-(3,4-dibromophenyl)thiourea is not functionally interchangeable with its positional isomers such as 1-(2,5-dibromophenyl)thiourea (CAS 854890-84-9) or 1-(2,6-dibromophenyl)thiourea, nor with mono-brominated or unsubstituted phenyl thioureas, due to predictable differences in target binding affinity and antimicrobial potency. This structure-activity relationship (SAR) necessitates compound-specific sourcing and evaluation.

1-(3,4-Dibromophenyl)thiourea: Comparative Evidence


Purity & Quality Control Comparison

The minimum purity specification for 1-(3,4-dibromophenyl)thiourea varies significantly among commercial suppliers. Bidepharm offers the compound at a standard purity of 97%, with batch-specific analytical data (NMR, HPLC, GC) available for verification . In contrast, AKSci provides the same compound at a lower minimum purity specification of 95% . This 2% absolute difference in purity specification may impact downstream synthetic yields and biological assay reproducibility, particularly in applications requiring high-purity starting materials.

Analytical Chemistry Procurement Quality Control

Positional Isomerism & Antimicrobial SAR

A structure-activity relationship (SAR) study of N-phenyl thiourea derivatives established that the presence of one iodine, bromide, or fluorine atom, combined with two or three chloride atoms on the N-phenyl substituent, significantly enhances antipathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus strains [1]. While direct MIC data for 1-(3,4-dibromophenyl)thiourea are not available in the public literature, class-level inference predicts that the 3,4-dibromo substitution pattern will confer antimicrobial activity distinct from both mono-brominated analogs (e.g., 1-(4-bromophenyl)thiourea) and other dibromo positional isomers (e.g., 1-(2,5-dibromophenyl)thiourea). This differentiation arises from altered electronic distribution and steric accessibility of the thiourea pharmacophore.

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Herbicidal & Pesticidal Patent Evidence

Patent literature (e.g., AU1967026362, CA927396A) discloses that substituted N-dibromophenyl thioureas, including those with 3,4-dibromo substitution, exhibit utility as herbicides, microbiocides, insecticides, and acaricides [1]. The general formula encompasses 1-(3,4-dibromophenyl)thiourea as a representative member of this class. While quantitative herbicidal efficacy data (e.g., ED₅₀ values against specific weed species) are not publicly disclosed for this exact compound, the patent classification establishes its relevance as a candidate for agrochemical screening, distinguishing it from non-halogenated thioureas which lack this pesticidal annotation.

Agrochemical Herbicide Pesticide

1-(3,4-Dibromophenyl)thiourea: Research & Industrial Applications


Antimicrobial Screening for Halogen Substitution SAR

Investigators designing structure-activity relationship (SAR) studies of thiourea-based antimicrobials should prioritize 1-(3,4-dibromophenyl)thiourea when the research hypothesis specifically tests the contribution of 3,4-dibromo substitution to antipathogenic activity. Class-level evidence indicates that bromine substitution on the N-phenyl ring modulates activity against P. aeruginosa and S. aureus [1]. This compound serves as a critical comparator against mono-brominated and other dibromo positional isomers in systematic SAR evaluations.

Synthetic Intermediate for Thiourea Derivatives

1-(3,4-Dibromophenyl)thiourea functions as a versatile building block for the synthesis of more complex thiourea derivatives and nitrogen-containing heterocycles. The 97% purity grade available from select vendors [1] is particularly suitable for multistep synthetic sequences where impurity accumulation could compromise overall yield. The bromine atoms at the 3- and 4-positions provide handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse chemical libraries.

Agrochemical Discovery: Herbicide & Pesticide Leads

Agrochemical research programs focused on herbicide or pesticide discovery should consider 1-(3,4-dibromophenyl)thiourea as a screening candidate based on its inclusion within the generic formula of patented dibromophenyl thiourea pesticides [1]. The compound's structural features align with the pharmacophore requirements for herbicidal activity as delineated in the CIBA-GEIGY patent portfolio, offering a chemically tractable starting point for optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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